4-Nitrophenyl thiophene-2-sulfonate
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Overview
Description
4-Nitrophenyl thiophene-2-sulfonate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom.
Preparation Methods
The synthesis of 4-nitrophenyl thiophene-2-sulfonate can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with thiophene-2-sulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-Nitrophenyl thiophene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Nitrophenyl thiophene-2-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrophenyl thiophene-2-sulfonate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
4-Nitrophenyl thiophene-2-sulfonate can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Thiophene-2-sulfonyl chloride: A precursor in the synthesis of various thiophene derivatives.
Properties
CAS No. |
88022-35-9 |
---|---|
Molecular Formula |
C10H7NO5S2 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
(4-nitrophenyl) thiophene-2-sulfonate |
InChI |
InChI=1S/C10H7NO5S2/c12-11(13)8-3-5-9(6-4-8)16-18(14,15)10-2-1-7-17-10/h1-7H |
InChI Key |
IJKPXFQNAJTZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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